molecular formula C28H27N3O4S B4064995 ethyl 2-[3-[5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]acetate

ethyl 2-[3-[5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]acetate

Cat. No.: B4064995
M. Wt: 501.6 g/mol
InChI Key: LOWBGZAPZGLHIY-UHFFFAOYSA-N
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Description

Ethyl 2-[3-[5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrimidine ring, a phenyl group, and a carbamoyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-[5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]acetate typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.

    Introduction of the phenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated pyrimidine derivative in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-[5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2-[3-[5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting enzymes or receptors involved in cancer or inflammatory diseases.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving pyrimidine derivatives.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[3-[5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The pyrimidine ring is known to interact with nucleic acids, potentially affecting DNA or RNA synthesis. The phenyl and carbamoyl groups can enhance binding affinity and specificity, making the compound a potent inhibitor or activator of its target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[3-[5-[(4-chlorophenyl)carbamoyl]-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]acetate
  • Ethyl 2-[3-[5-[(4-methoxyphenyl)carbamoyl]-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]acetate

Uniqueness

Ethyl 2-[3-[5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]acetate is unique due to the presence of the 4-methylphenyl group, which can influence its binding affinity and specificity. This structural variation can lead to differences in biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

ethyl 2-[3-[5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4S/c1-3-34-23(32)17-35-22-11-7-10-20(16-22)26-24(27(33)29-21-14-12-18(2)13-15-21)25(30-28(36)31-26)19-8-5-4-6-9-19/h4-16,26H,3,17H2,1-2H3,(H,29,33)(H2,30,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWBGZAPZGLHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)C2C(=C(NC(=S)N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[3-[5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]acetate
Reactant of Route 2
ethyl 2-[3-[5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]acetate
Reactant of Route 3
ethyl 2-[3-[5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]acetate
Reactant of Route 4
ethyl 2-[3-[5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]acetate
Reactant of Route 5
ethyl 2-[3-[5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]acetate
Reactant of Route 6
ethyl 2-[3-[5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]acetate

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